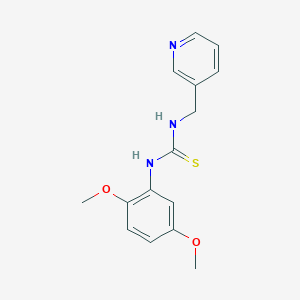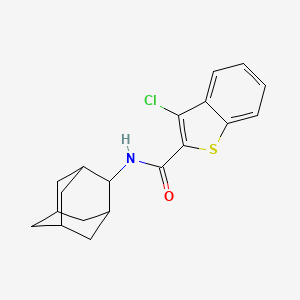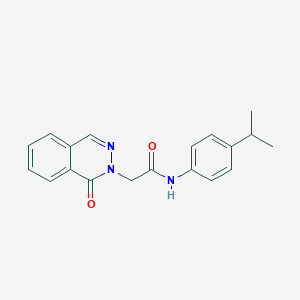
N-(2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a chemical compound that belongs to the class of thioureas. DPTU has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of DPTU is not fully understood, but it is believed to act as a thiourea derivative that can modulate the activity of certain enzymes and receptors in the body. DPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
DPTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic properties. It has been found to reduce oxidative stress and inflammation in vitro and in vivo, which makes it a potential candidate for the treatment of various inflammatory diseases. DPTU has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPTU in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of results. DPTU is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DPTU is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for the use of DPTU in scientific research. One potential application is in the development of new anticancer drugs that target tyrosinase activity. DPTU can also be used as a reference compound for the development of new thiourea derivatives with improved pharmacological properties. Additionally, DPTU can be further studied to elucidate its mechanism of action and potential therapeutic applications in various diseases.
Conclusion:
In conclusion, DPTU is a unique and versatile compound that has been widely used in scientific research. Its potential applications in cancer research, neurobiology, and pharmacology make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPTU have been discussed in this paper.
Méthodes De Synthèse
DPTU can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with pyridine-3-carboxaldehyde, followed by the reaction of the resulting product with thiourea. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
DPTU has been used in various scientific research studies, including cancer research, neurobiology, and pharmacology. It has been found to have potential anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. DPTU has also been used in neurobiology research to study the effects of thiourea compounds on the nervous system. In pharmacology, DPTU has been used as a reference compound for the development of new drugs.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-5-6-14(20-2)13(8-12)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXORISWNNFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)


![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)